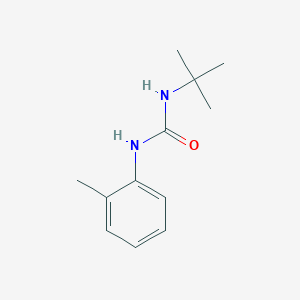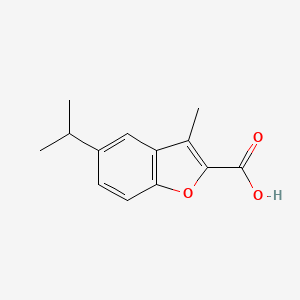![molecular formula C25H30N2O4S3 B12123248 4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12123248.png)
4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide typically involves multiple steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thioamide with an α-haloketone under basic conditions. This step forms the 2-thioxo-1,3-thiazolidin-4-one ring.
Benzylidene Formation: The benzylidene group is introduced by the condensation of the thiazolidinone with 4-(octyloxy)benzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions.
Sulfonamide Introduction: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the benzylidene group can yield the corresponding benzyl derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, thiazolidinones are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound, in particular, is being investigated for its potential to inhibit certain enzymes and pathways involved in disease processes.
Medicine
In medicine, the compound’s sulfonamide group is of interest due to its similarity to sulfa drugs, which are known for their antibacterial properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which could be useful in various applications including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes, potentially inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and disrupt normal biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-N-{(5Z)-5-[4-(hexyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide
- 4-methyl-N-{(5Z)-5-[4-(decyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide has a unique octyloxy group, which can influence its solubility, reactivity, and biological activity. This makes it particularly interesting for applications where these properties are crucial.
Propriétés
Formule moléculaire |
C25H30N2O4S3 |
|---|---|
Poids moléculaire |
518.7 g/mol |
Nom IUPAC |
4-methyl-N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H30N2O4S3/c1-3-4-5-6-7-8-17-31-21-13-11-20(12-14-21)18-23-24(28)27(25(32)33-23)26-34(29,30)22-15-9-19(2)10-16-22/h9-16,18,26H,3-8,17H2,1-2H3/b23-18- |
Clé InChI |
VRIHOOFGNJADRF-NKFKGCMQSA-N |
SMILES isomérique |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=C(C=C3)C |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl-](/img/structure/B12123167.png)



![6-(2-ethoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12123194.png)
![2-amino-1-(3-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123195.png)


![(4E)-5-(2-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12123205.png)
![2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid](/img/structure/B12123209.png)

![(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12123224.png)
![2-[3-(4-Methylindolo[2,3-b]quinoxalin-5-yl)propoxy]naphthalene](/img/structure/B12123238.png)
![5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12123243.png)
